(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a benzo[d][1,3]dioxol-5-yl acrylamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its structure integrates multiple pharmacophores, including the electron-rich 1,3-benzodioxole ring and the methoxyphenyl group, which are often associated with bioactivity in medicinal chemistry .
Propriétés
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7S/c1-3-34-26(32)23-18-13-37-24(22(18)25(31)29(28-23)16-6-8-17(33-2)9-7-16)27-21(30)11-5-15-4-10-19-20(12-15)36-14-35-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDMXGCPSYVVRE-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Core Modifications
The thieno[3,4-d]pyridazine scaffold is a common feature among analogues. Key structural variations include:
- Substituents at position 3: The 4-methoxyphenyl group in the target compound contrasts with analogues bearing 4-chlorophenyl (e.g., Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) or 4-(trifluoromethyl)phenyl (e.g., Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
- Substituents at position 5: The acrylamido group linked to benzo[d][1,3]dioxol-5-yl distinguishes the target from analogues with simpler amino or methylamino groups (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
Functional Group Variations
- Ester vs. amide modifications: The ethyl carboxylate at position 1 is conserved in most analogues, but substituents like trifluoromethyl or bromo groups at position 7 (e.g., Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) introduce steric and electronic differences.
- Acrylamido vs. acetyl groups : The (E)-acrylamido linkage in the target compound may enhance conformational rigidity compared to acetylated derivatives .
Pharmacological Activity Comparison
Bioactivity Trends
- Tau aggregation inhibition: Analogues like Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 66 in ) show moderate activity (IC₅₀ ~10 μM) against tau fibrillization, attributed to the 4-chlorophenyl group’s hydrophobic interactions.
- Adenosine receptor modulation: Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e in ) exhibits adenosine A1 receptor antagonism (Ki ~0.8 μM), suggesting the 4-methoxyphenyl group enhances receptor binding.
Structure-Activity Relationships (SAR)
- Position 3 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility, whereas methoxy groups balance lipophilicity and hydrogen bonding .
- Position 5 modifications: Acrylamido groups enhance π-π stacking with biological targets compared to smaller amino substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
